molecular formula C14H18N4O3 B2730293 pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate CAS No. 2034495-86-6

pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate

Cat. No.: B2730293
CAS No.: 2034495-86-6
M. Wt: 290.323
InChI Key: GRBHYKCVKWJRTB-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate is a nitrogen-containing heterocyclic compound featuring a pyridine ring, an imidazole moiety, and a carbamate functional group linked via an ethoxyethyl chain. The pyridine and imidazole rings are aromatic heterocycles known for their role in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for biological target binding . The ethoxyethyl spacer may improve solubility and flexibility, influencing pharmacokinetic properties.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[2-(2-imidazol-1-ylethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(21-11-13-3-1-2-4-16-13)17-6-9-20-10-8-18-7-5-15-12-18/h1-5,7,12H,6,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHYKCVKWJRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanol with 2-(2-(1H-imidazol-1-yl)ethoxy)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridines, including compounds similar to pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate, exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives possess potent activity against mycobacterial infections, including tuberculosis. These compounds have been identified as promising candidates for novel antimycobacterial therapies due to their efficacy against resistant strains .

Cancer Therapeutics

The compound's structural elements suggest potential applications in oncology. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors. These inhibitors target specific mutations associated with cancer progression, offering a tailored approach to treatment . Additionally, research has highlighted the anti-tumoral effects of related compounds that induce apoptosis and inhibit cell proliferation in cancer cell lines .

SARS-CoV-2 Inhibition

Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the SARS-CoV-2 virus. Molecular docking studies suggest that these compounds can effectively bind to viral proteins involved in cell entry, indicating their potential as antiviral agents . This application underscores the versatility of this compound in addressing contemporary health challenges.

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity:

Synthetic Techniques

  • Condensation Reactions : This method involves the reaction between pyridine derivatives and imidazole-containing compounds under acidic conditions to form carbamate linkages.
  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, facilitating the synthesis of complex structures like this compound from simpler precursors .
  • Oxidative Coupling : This technique is useful for forming carbon-nitrogen bonds critical for constructing heterocyclic frameworks.

Case Study: Synthesis and Evaluation

A recent study successfully synthesized a series of imidazo[1,2-a]pyridine derivatives using metal-free conditions which demonstrated promising antibacterial properties . The methodology involved a streamlined approach that minimized environmental impact while maximizing yields.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Biological Relevance References
Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate (Target) C₁₃H₁₇N₃O₃* ~275.30 Carbamate, imidazole, pyridine Ethoxyethyl linker, pyridin-2-ylmethyl group Not explicitly reported
(E)-2-[6-(Phenyldiazenyl)pyridin-2-yl]-1H-benzo[d]imidazole (L2) C₁₈H₁₄N₅ 300.30 Benzimidazole, diazenyl, pyridine Diazenyl bridge, fused benzimidazole system Potential medicinal applications
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate C₁₃H₁₆BrN₃O₂ 326.19 Bromo, carbamate, imidazopyridine Bromo-substitution, tert-butyl carbamate Diverse biological activity

*Calculated based on structural analysis.

Structural Differences and Implications

Linker and Substituent Variations :

  • The target compound’s ethoxyethyl chain contrasts with the diazenyl bridge in L2 and the tert-butyl group in the imidazopyridine analog . The ethoxyethyl chain likely enhances aqueous solubility compared to the lipophilic tert-butyl group, which may improve bioavailability.
  • The pyridin-2-ylmethyl group in the target compound differs from the benzimidazole in L2 and the imidazopyridine in the bromo-substituted analog. These variations influence electronic properties and steric bulk, affecting binding affinity to biological targets.

Functional Group Impact: Carbamate vs. Diazene: The carbamate in the target compound offers hydrolytic stability, whereas the diazenyl group in L2 may confer redox activity or serve as a hydrogen-bond acceptor .

Biological Activity

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate is a compound of interest due to its potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyridine ring, an imidazole moiety, and an ethoxy group, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the imidazole ring suggests potential activity against targets like nitric oxide synthase (nNOS), which is crucial in neurodegenerative diseases.

1. Inhibition of Nitric Oxide Synthase

Studies have shown that imidazole-containing compounds can selectively inhibit nNOS. For instance, a related compound demonstrated an IC50 value of 200 μM against nNOS, indicating moderate potency . The structural modifications in pyridin-2-ylmethyl carbamate may enhance its selectivity and potency.

2. Antitumor Activity

Compounds with similar scaffolds have exhibited significant anti-tumoral effects. For example, a study on a related imidazole derivative showed that it blocked cell cycle progression and induced apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines . The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

3. Anti-inflammatory Properties

Imidazole-containing compounds are known for their anti-inflammatory activities. A related study reported that pyrazole derivatives inhibited pro-inflammatory cytokines with IC50 values ranging from 0.013 to 0.067 μM against human IKK-2 . This suggests that pyridin-2-ylmethyl carbamate may also exhibit similar anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

CompoundTargetActivityReference
Compound AnNOSIC50 = 200 μM
Compound BIKK-2IC50 = 0.013 μM
Compound CHNSCCInduces apoptosis

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability due to favorable permeability characteristics observed in Caco-2 assays . However, further studies are needed to confirm the pharmacokinetics of pyridin-2-ylmethyl carbamate specifically.

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